Structural Vector Differentiation: 3-Ethoxyphenyl Regioisomerism vs. 2-Ethoxyphenyl and Heteroaryl Analogs
The target compound (CAS 307350-70-5) possesses a 3-ethoxyphenyl substituent at the pyrazole C3 position. Its closest regioisomeric analog, 3-(2-ethoxyphenyl)-N'-(pyridin-2-ylmethylene)-1H-pyrazole-5-carbohydrazide (CAS 303107-80-4), differs only in the ethoxy group position (meta vs. ortho), yet this single atomic displacement is registered in commercial catalogues as a chemically distinct screening entity with a separate CAS number and catalog reference . Moving to heteroaryl analogs, 3-(5-bromothiophen-2-yl)-N'-(pyridin-2-ylmethylene)-1H-pyrazole-5-carbohydrazide (CAS 303104-94-1, MW 376.23, purity 95+%) and 3-(5-chlorothiophen-2-yl)-N'-(pyridin-2-ylmethylene)-1H-pyrazole-5-carbohydrazide (CAS 303095-24-1, MW 331.78, purity 95+%) replace the entire ethoxyphenyl group with halogenated thiophene rings, altering molecular weight, halogen-bonding potential, and aromatic π-surface topology .
| Evidence Dimension | Structural identity (aryl substituent at pyrazole C3) |
|---|---|
| Target Compound Data | 3-ethoxyphenyl (meta), MW 335.367, C₁₈H₁₇N₅O₂, purity typically ≥95% (CAS 307350-70-5) |
| Comparator Or Baseline | Comparator 1: 2-ethoxyphenyl (ortho) analog, MW 335.4, C₁₈H₁₇N₅O₂ (CAS 303107-80-4); Comparator 2: 5-bromothiophen-2-yl analog, MW 376.23, C₁₄H₁₀BrN₅OS (CAS 303104-94-1); Comparator 3: 5-chlorothiophen-2-yl analog, MW 331.78, C₁₄H₁₀ClN₅OS (CAS 303095-24-1) |
| Quantified Difference | Ethoxy regioisomerism (meta vs. ortho) yields chemically non-interchangeable entities per commercial classification; heteroaryl substitution alters MW by +40.9 Da (Br analog) or −3.6 Da (Cl analog) relative to target |
| Conditions | Commercial cataloguing and CAS registration practice; no comparative bioactivity data available |
Why This Matters
The distinct chemical identity of each regioisomer and heteroaryl analog means that screening results obtained with one scaffold cannot be extrapolated to another—procurement decisions must be guided by the exact structural requirements of the biological target or assay system under investigation.
